molecular formula C20H24N4O2 B3787309 2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide

2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide

Cat. No.: B3787309
M. Wt: 352.4 g/mol
InChI Key: MMYWTGLPASDITL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents . A more efficient method, particularly considering today’s environmental concerns combined with economic aspects, is the microwave-assisted solvent and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic ring system with a nitrogen atom at the 1 and 2 positions of the imidazole ring and another nitrogen atom at the 2 position of the pyridine ring .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific bioactivity. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridines which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

Properties

IUPAC Name

2-(3-methoxyanilino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-4-18(22-15-6-5-7-17(10-15)26-3)20(25)21-11-16-13-24-12-14(2)8-9-19(24)23-16/h5-10,12-13,18,22H,4,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWTGLPASDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN2C=C(C=CC2=N1)C)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide
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2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide
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2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide
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2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide
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2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide
Reactant of Route 6
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2-[(3-methoxyphenyl)amino]-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide

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